3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid
Overview
Description
3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety, with two methyl groups at the 3 and 5 positions of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-bromobenzoic acid under basic conditions. The reaction typically employs a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them valuable in drug discovery and development .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can enhance the binding affinity through additional interactions with the target .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the benzoic acid moiety, making it less versatile in terms of reactivity and applications.
2-(1H-Pyrazol-1-yl)benzoic acid: Lacks the methyl groups, which can affect its chemical properties and biological activity.
Uniqueness: 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the pyrazole ring and the benzoic acid moiety, along with the methyl groups at the 3 and 5 positions. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3,5-dimethyl-2-pyrazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-9(2)11(10(7-8)12(15)16)14-5-3-4-13-14/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STICVYKWOBZMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)N2C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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